4-Chloro-2-(methoxycarbonyl)phenylboronic acid

Suzuki-Miyaura Coupling Atropselectivity Reaction Mechanism

4-Chloro-2-(methoxycarbonyl)phenylboronic acid is a specialized organoboron compound (C8H8BClO4, MW 214.41) characterized by a phenyl ring bearing a boronic acid group, a chloro substituent, and a methoxycarbonyl ester. Its primary industrial and research utility is as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures for pharmaceutical and material science applications.

Molecular Formula C8H8BClO4
Molecular Weight 214.41 g/mol
CAS No. 1612256-37-7
Cat. No. B1431929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(methoxycarbonyl)phenylboronic acid
CAS1612256-37-7
Molecular FormulaC8H8BClO4
Molecular Weight214.41 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)Cl)C(=O)OC)(O)O
InChIInChI=1S/C8H8BClO4/c1-14-8(11)6-4-5(10)2-3-7(6)9(12)13/h2-4,12-13H,1H3
InChIKeyCVYLRXWWSGNWHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(methoxycarbonyl)phenylboronic Acid (CAS 1612256-37-7): Technical Procurement Overview


4-Chloro-2-(methoxycarbonyl)phenylboronic acid is a specialized organoboron compound (C8H8BClO4, MW 214.41) [1] characterized by a phenyl ring bearing a boronic acid group, a chloro substituent, and a methoxycarbonyl ester . Its primary industrial and research utility is as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures for pharmaceutical and material science applications . The compound is typically procured as a solid with a minimum purity of 95-98% and requires storage under an inert atmosphere at 2-8°C to maintain stability .

Procurement Risk Assessment: Why In-Class Analogs Cannot Substitute 4-Chloro-2-(methoxycarbonyl)phenylboronic Acid


Direct substitution with closely related analogs is not chemically viable due to the unique interplay of electronic and steric effects imposed by the specific ortho-arrangement of the chloro and methoxycarbonyl groups on the phenyl ring. For instance, the presence of an ortho-chloro substituent precludes the metal-chelation effects observed with ortho-methoxy analogs during cross-coupling [1], leading to fundamentally different reaction kinetics and selectivity profiles [2]. This mechanistic divergence translates directly into altered yields, regioisomeric outcomes, and the potential for reaction failure if a simpler or differently substituted phenylboronic acid is used as a drop-in replacement in a validated synthetic route.

Quantitative Differentiation Guide for 4-Chloro-2-(methoxycarbonyl)phenylboronic Acid


Mechanistic Selectivity: Lack of O-Chelation Compared to ortho-Methoxy Analogs

In a study comparing ortho-substituted phenylboronic acids, the ortho-methoxy derivative exhibited a significant O-chelation effect with the palladium catalyst, altering the reaction's atropselectivity. In contrast, this chelation effect was 'apparently not present' in the ortho-chloro analogues [1]. This fundamental difference in transition state geometry directly impacts the regio- and stereochemical outcome of the cross-coupling.

Suzuki-Miyaura Coupling Atropselectivity Reaction Mechanism

Conformational Propensity: Intramolecular Hydrogen Bonding Compared to 2-(Methoxycarbonyl)phenylboronic Acid

A crystallographic survey of ortho-substituted phenylboronic acids revealed that the vast majority form an intramolecular hydrogen bond involving the hydroxyl group at boron and a heteroatom in the ortho position. However, 2-(methoxycarbonyl)phenylboronic acid was explicitly identified as one of the few exceptions that does NOT form this specific intramolecular hydrogen bond [1].

Solid-State Structure Crystallography Boronic Acid

Purity and Procurement Specifications from Authoritative Technical Datasheets

Technical datasheets from major chemical suppliers specify a minimum purity of 95% to 98% for this compound . Its molecular weight is precisely 214.41 g/mol (C8H8BClO4) [1], and it is designated for storage in an inert atmosphere at 2-8°C to prevent degradation . These specifications serve as a procurement baseline against which alternative lots or analogs can be measured.

Analytical Specification Procurement Quality Control

Validated Application Scenarios for 4-Chloro-2-(methoxycarbonyl)phenylboronic Acid


Synthesis of Atropisomeric Biaryl Ligands and Drug Candidates

This compound is ideally suited for the regio- and atropselective synthesis of ortho-substituted arylpyridines and related biaryl structures. The presence of the ortho-chloro group, which demonstrably avoids metal-chelation during Pd-catalyzed coupling , allows for the deliberate control of axial chirality, a key design element in chiral ligands for asymmetric catalysis and in novel pharmaceutical scaffolds.

Precursor for Potassium Trifluoroborate Salts

4-Chloro-2-(methoxycarbonyl)phenylboronic acid serves as the direct precursor for synthesizing its corresponding potassium trifluoroborate salt . These organotrifluoroborates are air- and moisture-stable crystalline solids that offer advantages in slow-release Suzuki-Miyaura couplings and in synthetic sequences requiring orthogonal reactivity. This conversion is a standard practice for enhancing the bench stability of the reactive boronic acid moiety.

Building Block for Boron-Containing Bioactive Molecules

The unique combination of a boronic acid, a chloro leaving group, and a methoxycarbonyl ester makes this compound a strategic building block for medicinal chemistry . It is specifically cited for use in the development of boron-based pharmaceuticals, where the boronic acid can act as a transition-state analogue or reversible covalent warhead against serine proteases or other biological targets .

Technical Documentation Hub

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